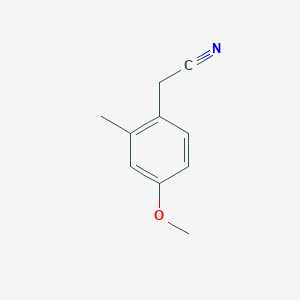

4-甲氧基-2-甲基苯乙腈

描述

The compound 4-Methoxy-2-methylphenylacetonitrile is a chemical of interest in various research studies due to its potential applications in organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been extensively studied, providing valuable insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-2-methylphenylacetonitrile has been explored through various methods. For instance, the solvent-free condensation of phenylacetonitrile with 4-methoxybenzaldehyde has been optimized using neat powdered KOH or K2CO3 with a phase transfer agent, demonstrating the potential for efficient synthesis routes without the need for solvents . Additionally, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin has been improved using KF/Al2O3 as a dehydrant, indicating a multi-step process that is both simple and economical . These studies suggest that similar methods could potentially be applied to the synthesis of 4-Methoxy-2-methylphenylacetonitrile.

Molecular Structure Analysis

X-ray crystallography has been used to analyze the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing details about hydrogen bonding and π-π stacking interactions . Similarly, the conformational polymorphs of α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile have been evaluated, showing different stable forms with potential nonlinear optical behavior . These findings provide a foundation for understanding the molecular structure of 4-Methoxy-2-methylphenylacetonitrile.

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4-methoxyphenyl group has been investigated, such as the synthesis of novel pyridine derivatives through a three-component reaction and the construction of nitrogen heterocyclic compounds from a pyrimidine derivative . These studies highlight the versatility of the methoxyphenyl group in facilitating the formation of diverse chemical structures, which could be relevant for reactions involving 4-Methoxy-2-methylphenylacetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, with solvent effects interpreted . Additionally, the photophysical and solvatochromic properties of 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile derivatives were studied, providing insights into the influence of solvent polarity on molecular behavior . These analyses are crucial for understanding the behavior of 4-Methoxy-2-methylphenylacetonitrile in different environments.

科学研究应用

选择性单C-甲基化

Tundo等人(2002年)的研究强调使用碳酸二甲酯对芳基乙腈进行选择性单C-甲基化。这个过程由于涉及连续的甲氧羰基化、甲基化和去甲氧羰基化步骤而实现了高选择性(>99%),为化学合成提供了更环保的替代方案Tundo et al., 2002。

分子内亲核芳香取代

Kametani等人(1976年)展示了溴-甲氧基-甲基苯乙腈衍生物在合成2,3-二氢-1H-吡咯[1,2-a]吲哚中的应用,展示了该化合物通过分子内亲核芳香取代生成复杂杂环结构的实用性Kametani et al., 1976。

腐蚀抑制

Ansari等人(2015年)对吡啶衍生物的研究,这些衍生物在结构上与4-甲氧基-2-甲基苯乙腈相关,探讨了它们作为酸性环境中轻钢的腐蚀抑制剂的有效性。这项研究强调了类似化合物在保护金属免受腐蚀方面的潜在应用Ansari et al., 2015。

光催化

关于二氧化钛光催化的马来酸衍生物烷基化研究包括4-甲氧基苯乙腈衍生物作为反应物,说明了这些化合物在形成苯基琥珀酸衍生物的光催化反应中的作用,突显了它们在合成有机光催化中的相关性Cermenati et al., 1998。

安全和危害

The safety information for 4-Methoxy-2-methylphenylacetonitrile indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This means it could be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The recommended precautionary statements are P280-P305+P351+P338-P310 , which involve wearing protective gloves, rinsing eyes cautiously with water if it gets in the eyes, and seeking immediate medical advice if you feel unwell .

属性

IUPAC Name |

2-(4-methoxy-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOPCMZOHYZDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396613 | |

| Record name | 4-Methoxy-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylphenylacetonitrile | |

CAS RN |

262298-02-2 | |

| Record name | 4-Methoxy-2-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262298-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)